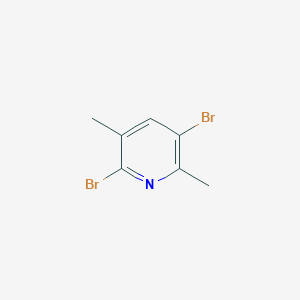

2,5-Dibromo-3,6-dimethylpyridine

描述

Overview of Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

Pyridine, a six-membered heterocyclic aromatic compound containing a nitrogen atom, is a cornerstone of organic chemistry. numberanalytics.com First isolated from coal tar in 1849, its derivatives are now integral to a vast array of applications. numberanalytics.com In organic synthesis, pyridines serve as fundamental building blocks for complex molecules, including a multitude of pharmaceuticals and agrochemicals. numberanalytics.comnih.govijarsct.co.in Their utility stems from their specific chemical reactivity and their ability to be transformed into various functional derivatives. nih.gov

The applications of pyridine derivatives extend into materials science, where they are used in the creation of polymers, liquid crystals, and conductive organic materials. ijarsct.co.in These materials find use in electronic devices, sensors, and energy storage solutions. ijarsct.co.in The incorporation of pyridine units into polymers, for instance, can enhance electronic and optical properties. mdpi.com

Contextualization of Halogenated Pyridines within Heterocyclic Chemistry

Halogenated pyridines are a special class of pyridine derivatives where one or more hydrogen atoms on the pyridine ring are replaced by halogen atoms like bromine, chlorine, or fluorine. merckmillipore.com This substitution significantly alters the electronic properties of the pyridine ring, making it a valuable tool for chemists. merckmillipore.com The presence of halogen atoms, particularly bromine, enhances the electrophilic character of the compound, making it more reactive in certain chemical reactions. cymitquimica.com

These compounds are crucial starting materials in a variety of organic synthesis methods, especially for creating highly substituted pyridine derivatives that are difficult to produce from pyridine itself. eurekalert.org The carbon-halogen bond in these molecules provides a reactive site for further chemical modifications, enabling the construction of intricate molecular architectures. chemrxiv.org This has made halogenated pyridines indispensable in the development of new drugs and agricultural chemicals. chemrxiv.orgnih.gov

Research Trajectories and Unanswered Questions Regarding 2,5-Dibromo-3,6-dimethylpyridine

This compound is a heterocyclic organic compound belonging to the pyridine family. cymitquimica.com It is characterized by a six-membered aromatic ring containing nitrogen, with two bromine substituents at the 2 and 5 positions and two methyl groups at the 3 and 6 positions. cymitquimica.com This specific arrangement of atoms gives the compound unique chemical properties, influencing its reactivity and potential applications. cymitquimica.com

Current research recognizes this compound as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The presence of bromine atoms makes it a useful component in nucleophilic substitution reactions. cymitquimica.com In materials science, it has been noted for its potential to be incorporated into polymer formulations to improve performance characteristics such as thermal stability and chemical resistance. chemimpex.com

Despite its utility, there are still areas for further exploration. While its role as a building block is established, a deeper understanding of its reaction mechanisms under various conditions could lead to more efficient and selective synthetic methods. The full scope of its potential applications in materials science, particularly in the realm of electronic materials and specialized coatings, remains an active area of investigation. chemimpex.com Further research into its biological activities could also uncover new therapeutic possibilities.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 264.94 g/mol |

| Appearance | Solid at room temperature |

| Solubility | More soluble in organic solvents than in water |

| CAS Number | 38749-93-8 |

Detailed Research Findings

The unique structure of this compound, with its two bromine atoms and two methyl groups on the pyridine ring, makes it a valuable reagent in organic synthesis. The bromine atoms, being good leaving groups, facilitate a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for creating new carbon-carbon bonds, allowing for the synthesis of complex molecules from simpler starting materials.

For instance, in the synthesis of symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines, a related compound, 3,5-dibromo-2,4,6-trimethylpyridine, serves as a key starting material for Suzuki-Miyaura cross-coupling reactions. beilstein-journals.org This highlights the general utility of dibrominated pyridines in building complex aryl-substituted structures.

Furthermore, the presence of methyl groups on the pyridine ring of this compound can influence the compound's solubility and stability, as well as the reactivity of the neighboring bromine atoms. cymitquimica.com This interplay between the different substituents on the pyridine ring is a key aspect of its chemistry and an area of ongoing interest for researchers.

In the field of materials science, the incorporation of halogenated pyridines into polymers can enhance their properties. chemimpex.com The bromine atoms in this compound can act as sites for polymerization or as functional groups that impart specific characteristics, such as flame retardancy or increased thermal stability, to the resulting material.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-dibromo-3,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCRHWXLCJFQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355769 | |

| Record name | 2,5-dibromo-3,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38749-93-8 | |

| Record name | 2,5-Dibromo-3,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38749-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-dibromo-3,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,5 Dibromo 3,6 Dimethylpyridine

Multi-step Synthesis Protocols for 2,5-Dibromo-3,6-dimethylpyridine

Multi-step syntheses are frequently employed to achieve the precise substitution pattern of this compound. These routes typically begin with a highly functionalized precursor, such as an aminopyridine, which guides the sequential introduction of substituents. A common strategy involves the protection of a directing group, followed by regioselective bromination and a final transformation to install the second bromine atom.

A representative multi-step synthesis for a similar compound, 2,5-dibromo-3-methylpyridine (B189406), starts from 2-amino-3-methylpyridine (B33374). google.com This process includes an initial acetylation step, followed by bromination and a subsequent Sandmeyer reaction to replace the amino group with a bromine atom. google.com This sequence highlights a reliable approach to control the placement of the bromine atoms on the pyridine (B92270) ring.

The initial step in many multi-step syntheses of brominated pyridines involves the protection of an amino group, often through acetylation. google.com In the synthesis of related compounds, 2-amino-3-methylpyridine is treated with acetic anhydride (B1165640) and heated to reflux. google.com This reaction converts the highly activating amino group into a less activating acetamido group.

The primary purpose of acetylation is to moderate the reactivity of the pyridine ring and to protect the amino group from undesired side reactions during subsequent bromination steps. The acetamido group is still an ortho-, para-director for electrophilic aromatic substitution, but it is less activating than a primary amine, which allows for more controlled halogenation. Optimizing the yield for this step typically involves adjusting the molar ratio of the aminopyridine to the acetylating agent and controlling the reaction temperature and time. For instance, a patent for the synthesis of 2,5-dibromo-3-methylpyridine specifies a molar ratio of 2-amino-3-picoline to acetic anhydride of 1:1.2-1.8. google.com

| Parameter | Condition | Purpose | Reference |

| Reactants | 2-Amino-3-methylpyridine, Acetic Anhydride | Protection of the amino group | google.com |

| Molar Ratio | 1:1.2-1.8 (Amine:Anhydride) | Ensure complete conversion of the amine | google.com |

| Temperature | Reflux | Provide sufficient energy to drive the reaction | google.com |

| Monitoring | Thin-Layer Chromatography (TLC) | Track reaction completion | google.com |

Regioselective bromination is a critical step that dictates the final substitution pattern of the target molecule. The position of bromination on the pyridine ring is influenced by the electronic effects of the existing substituents. For an N-acetylated aminomethylpyridine precursor, the acetamido group directs bromination to the para position (position 5), which is also activated by the methyl group. This electronic guidance allows for the specific installation of a bromine atom at the C-5 position.

A method for preparing 2-amino-3-methyl-5-bromopyridine involves cooling the acetylated intermediate and then adding liquid bromine dropwise. google.com The reaction is subsequently heated to 50-60°C for 2 to 3 hours. google.com This controlled addition and heating help to manage the exothermic nature of the reaction and prevent the formation of polybrominated byproducts. google.com

Both elemental bromine (Br₂) and N-Bromosuccinimide (NBS) are common reagents for bromination, but they are often used under different conditions for different purposes. masterorganicchemistry.comcommonorganicchemistry.com

Elemental Bromine (Br₂) is a powerful electrophile typically used for electrophilic aromatic substitution on activated rings. commonorganicchemistry.com In the synthesis of brominated pyridines, it is often used in the presence of an acid. researchgate.net However, its high reactivity can lead to over-bromination or undesired side reactions if not carefully controlled. researchgate.net For pyridine derivatives, which are generally less reactive than benzene, conditions may require heating. google.com

N-Bromosuccinimide (NBS) is a versatile reagent that can serve as a source for electrophilic or radical bromine. organic-chemistry.org While it is famously used for the radical bromination of allylic and benzylic positions (the Wohl-Ziegler reaction), it can also be used for electrophilic aromatic bromination, particularly on activated aromatic rings. masterorganicchemistry.comcommonorganicchemistry.commanac-inc.co.jp The advantage of NBS is that it provides a low, steady concentration of bromine, which can enhance selectivity and reduce the formation of byproducts compared to using liquid bromine directly. masterorganicchemistry.com The choice between Br₂ and NBS often depends on the specific substrate and the desired level of control over the reaction. youtube.com

| Reagent | Typical Use | Mechanism | Advantages | Disadvantages |

| **Elemental Bromine (Br₂) ** | Electrophilic Aromatic Bromination | Electrophilic Addition-Elimination | High reactivity | Difficult to handle, can lead to over-bromination masterorganicchemistry.comresearchgate.net |

| N-Bromosuccinimide (NBS) | Allylic/Benzylic Bromination, Electrophilic Aromatic Bromination | Radical Chain Reaction or Electrophilic | Easier to handle solid, provides low Br₂ concentration for better selectivity masterorganicchemistry.commanac-inc.co.jp | Can be less reactive for deactivated rings |

The efficacy and selectivity of dibromination are highly dependent on the reaction conditions. Key parameters include temperature, solvent, and the nature of the brominating agent.

In the synthesis of 2,5-dibromo-3-methylpyridine from 2-amino-3-methyl-5-bromopyridine, the second bromination occurs during the Sandmeyer reaction. google.comchemicalbook.com However, in direct bromination approaches, controlling conditions is paramount to prevent the formation of a mixture of mono-, di-, and polybrominated products. researchgate.net For instance, the bromination of lutidines (dimethylpyridines) in fuming sulfuric acid at moderate temperatures can yield bromo-derivatives with high efficiency. researchgate.net The temperature is a critical factor; for example, the gas-phase bromination of pyridine yields 3-bromopyridine (B30812) at 300°C, but other isomers are formed at higher temperatures. researchgate.net The choice of solvent can also influence the reaction pathway and the formation of byproducts. google.com

The Sandmeyer reaction is a powerful and widely used method for converting an aromatic amino group into a halide via a diazonium salt intermediate. researchgate.netwikipedia.org This reaction is the final key step in the multi-step synthesis of this compound from its corresponding amino-bromo-dimethylpyridine precursor.

The process involves two main stages:

Diazotization : The precursor, 2-amino-5-bromo-3,6-dimethylpyridine, is treated with a nitrous acid source, typically sodium nitrite (B80452) (NaNO₂), in a strong acidic medium like hydrobromic acid (HBr) at low temperatures (usually -5 to 10°C). google.comchemicalbook.com This converts the primary amino group into a diazonium salt (-N₂⁺). Maintaining a low temperature is crucial as diazonium salts are generally unstable at higher temperatures. chemicalbook.com

Halogenation : The diazonium salt is then displaced by a bromide ion. This step is catalyzed by a copper(I) salt, such as cuprous bromide (CuBr). google.comwikipedia.orgorganic-chemistry.org The copper(I) catalyst facilitates a single-electron transfer mechanism, leading to the formation of an aryl radical, the release of nitrogen gas, and the subsequent formation of the aryl bromide. wikipedia.org

A detailed procedure for the synthesis of the related 2,5-dibromo-3-methylpyridine involves suspending the 5-bromo-3-methylpyridin-2-amine precursor in 48% hydrobromic acid, cooling to -15°C, and then adding sodium nitrite. chemicalbook.com In some variations, elemental bromine is added along with the sodium nitrite, and the reaction proceeds without a copper catalyst, achieving high yields. chemicalbook.comheteroletters.org This modified Sandmeyer condition provides an efficient route to the final dibrominated product. heteroletters.org

| Step | Reagents | Temperature | Key Features | Reference |

| Diazotization | 2-amino-5-bromo-3-methyl-pyridine, HBr, NaNO₂ | -15°C to 10°C | Formation of unstable diazonium salt; low temperature is critical. | google.comchemicalbook.com |

| Halogenation (Classic) | Diazonium Salt, CuBr | -5 to 10°C | Copper(I) catalyzed displacement of N₂ by Br⁻. | google.com |

| Halogenation (Modified) | Diazonium Salt, Br₂, NaNO₂ in HBr | Below -15°C | Copper-free variation; provides excellent conversion. | chemicalbook.comheteroletters.org |

Regioselective Bromination Techniques: Control of Substitution Patterns

Direct Bromination Approaches and Regioselectivity Challenges

While multi-step syntheses offer excellent control, direct bromination of the parent heterocycle, 3,6-dimethylpyridine (2,5-lutidine), is an attractive alternative due to its atom economy. However, this approach is fraught with significant regioselectivity challenges. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution compared to benzene. The two methyl groups are activating and ortho-, para-directing, further complicating the substitution pattern.

Attempting to directly brominate 2,5-lutidine can lead to a mixture of products, including bromination at the C-2, C-4, and C-5 positions, as well as potential bromination of the methyl side chains under radical conditions. masterorganicchemistry.comsemanticscholar.org Studies on the bromination of various lutidines have shown that the reaction products and their relative proportions are highly dependent on the reaction conditions. For example, bromination in fuming sulfuric acid tends to result in substitution on the pyridine nucleus. researchgate.net However, achieving selective dibromination at the desired 2- and 5-positions directly is difficult to control and often results in low yields of the target compound alongside numerous isomers and byproducts that are difficult to separate. researchgate.netresearchgate.net These challenges underscore why controlled, multi-step syntheses are generally the preferred methods for producing isomerically pure this compound.

Novel Synthetic Routes and Green Chemistry Principles in this compound Production

Traditional methods for the bromination of pyridine rings often rely on harsh conditions, such as the use of elemental bromine in fuming sulfuric acid, which pose significant environmental and safety challenges. researchgate.netresearchgate.net The pursuit of more sustainable chemical manufacturing has driven research into novel synthetic routes guided by the principles of green chemistry. These principles emphasize the use of safer reagents, minimization of waste, and development of energy-efficient processes. nih.gov

Recent advancements in the synthesis of halogenated pyridines have focused on adopting these green principles. One key area of improvement is the replacement of hazardous brominating agents. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have emerged as safer and more manageable alternatives to liquid bromine for the bromination of pyridine derivatives. google.com Such methods can reduce the need for corrosive acidic solvents and may even be performed without an additional solvent, significantly improving the process's environmental footprint. google.com

Furthermore, innovative energy sources and catalytic systems are being explored. Visible-light-induced photocatalysis represents a frontier in organic synthesis, offering mild conditions and high selectivity. rsc.org Lutidine derivatives have been successfully used in photoredox catalytic cycles, for instance, to neutralize acid byproducts or to promote radical reactions. rsc.orgacs.orgwuxiapptec.com The application of photocatalysis to the direct C-H bromination of 2,6-lutidine could provide a highly efficient and atom-economical route to this compound, minimizing the waste associated with traditional electrophilic substitution. Multicomponent, one-pot reactions, microwave-assisted synthesis, and the use of environmentally benign solvents are also central strategies in the green synthesis of pyridine scaffolds. nih.govnih.gov

| Parameter | Traditional Method (e.g., Br₂/H₂SO₄) | Potential Green Chemistry Method |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) google.comdaneshyari.com |

| Reaction Conditions | Harsh (e.g., fuming H₂SO₄, high temp.) researchgate.netresearchgate.net | Mild (e.g., room temp., atmospheric pressure) rsc.org |

| Energy Source | Thermal Heating | Visible Light (Photocatalysis), Microwaves nih.govrsc.org |

| Solvents | Strong Acids, Chlorinated Solvents daneshyari.com | Benign Solvents (e.g., water, ethanol) or solvent-free google.comnih.gov |

| Waste Generation | High (acidic waste, byproducts) | Low (high atom economy, recyclable catalysts) |

Mechanistic Elucidation of Bromination and Substitution Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The formation of this compound from its precursor, 2,6-lutidine, primarily involves an electrophilic aromatic substitution (EAS) pathway. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. youtube.comquora.com This deactivation is particularly strong at the C2, C4, and C6 positions. Consequently, electrophilic substitution on pyridine preferentially occurs at the C3 and C5 positions. quora.comstudy.com In 2,6-lutidine, the C2 and C6 positions are already occupied by methyl groups, further directing bromination to the C3 and C5 positions.

A significant recent development in pyridine halogenation is the use of a ring-opening/ring-closing strategy that proceeds via Zincke imine intermediates. nih.govchemrxiv.orgnsf.gov This approach temporarily transforms the electron-deficient pyridine into an electron-rich acyclic azatriene, which can undergo highly regioselective halogenation under mild conditions before the ring is closed to yield the 3-halopyridine product. nih.govnih.gov This method circumvents the high activation energy barrier associated with direct EAS on the deactivated pyridine ring. nih.gov

Kinetic and Thermodynamic Considerations in Reaction Progression

While specific experimental kinetic data for the synthesis of this compound are not extensively documented, the reaction's progression is governed by fundamental thermodynamic and kinetic principles. The traditional EAS bromination of pyridines requires high temperatures, indicating a significant activation energy barrier (a kinetic hurdle) due to the deactivation of the aromatic ring. quora.comchemrxiv.org

| Step/Intermediate | Parameter | Calculated Value (kcal/mol) | Thermodynamic Implication |

|---|---|---|---|

| Formation of σ-complex (Int-I) from Zincke Imine + NBS | Relative Gibbs Free Energy (Grel) | +13.7 | Endergonic; high-energy intermediate |

| Transition State for C-Br Bond Formation (TS-I) | Gibbs Free Energy of Activation (ΔG‡) | Not explicitly stated, but part of an irreversible step | Kinetically controls regioselectivity |

Data adapted from computational studies on a model Zincke imine system. nih.govnsf.gov

Investigation of Intermediates and Transition States

The regiochemical outcome of the bromination of 2,6-lutidine is dictated by the stability of the intermediates and transition states involved.

In the classical EAS pathway , the key intermediate is a carbocation known as an arenium ion or σ-complex . When the electrophile (e.g., Br⁺) attacks the pyridine ring, this intermediate is formed. Attack at the C3 (or C5) position of 2,6-lutidine results in a σ-complex where the positive charge is delocalized over three carbon atoms. In contrast, attack at the C4 position would lead to a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is extremely unstable. study.com This energetic penalty makes the transition state leading to C4 substitution significantly higher in energy, thus favoring the formation of the 3,5-disubstituted product.

In the more novel Zincke imine pathway , the mechanism involves a different set of intermediates. nih.govresearchgate.net

NTf-Pyridinium Salt: The pyridine nitrogen is first activated, for example, with triflic anhydride (Tf₂O), making it susceptible to nucleophilic attack.

Zincke Imine: Ring-opening of the activated pyridinium (B92312) salt with an amine yields the acyclic, electron-rich Zincke imine intermediate.

σ-Complex (Int-I): Electrophilic attack by the brominating agent (e.g., NBS) on the Zincke imine forms a positively charged σ-complex.

Transition States (TS-I and TS-II): Computational studies have characterized the transition states for this pathway. TS-I is the transition state for the initial C-Br bond formation, which is the irreversible and selectivity-determining step for bromination. nih.govnsf.gov This is followed by deprotonation via a second transition state, TS-II , leading to the halogenated, non-aromatic intermediate, which subsequently undergoes ring-closure and rearomatization to yield the final product. nih.gov

| Pathway | Key Intermediate(s) | Key Transition State(s) | Role in Mechanism |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | σ-Complex (Arenium Ion) | Transition state leading to σ-complex | Stability of the σ-complex determines C3/C5 regioselectivity. study.com |

| Zincke Imine Pathway | Zincke Imine, σ-Complex (Int-I) | TS-I (C-Br bond formation), TS-II (Deprotonation) | TS-I is the irreversible, selectivity-determining step for bromination. nih.govnsf.gov |

Reactivity and Derivatization Pathways of 2,5 Dibromo 3,6 Dimethylpyridine

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of complex molecules from simpler precursors. Among these, the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions are particularly prominent in the derivatization of halo-substituted pyridines like 2,5-Dibromo-3,6-dimethylpyridine.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting organoboron compounds with organic halides, catalyzed by a palladium complex. nih.gov This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron byproducts. nih.govnih.gov

The scope of the Suzuki-Miyaura coupling with this compound allows for the introduction of various aryl groups. The reactivity of the two bromine atoms can be controlled to achieve either mono- or diarylation, depending on the reaction conditions and stoichiometry of the reagents. However, the reaction can be limited by the stability of the boronic acids, many of which, especially electron-deficient heteroarylboronic acids, are prone to protodeboronation. nih.gov This instability can affect the reaction's stoichiometry and may necessitate the use of excess boronic acid. nih.gov

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. organic-chemistry.org Electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to enhance the catalytic activity. nih.govorganic-chemistry.org For instance, ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high activity, enabling reactions at low catalyst loadings and facilitating the coupling of hindered biaryls. nih.govresearchgate.net The electronic properties of the phosphine ligand play a crucial role, with electron-rich ligands generally improving the oxidative addition step of the catalytic cycle. organic-chemistry.org Steric bulk on the ligand can also influence catalyst stability and selectivity. organic-chemistry.org

Table 1: Common Catalyst Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Typical Reaction Conditions |

| Pd(OAc)₂ | SPhos | K₃PO₄, n-butanol, 100 °C |

| [Pd₂(dba)₃] | XPhos | K₃PO₄, n-butanol, 100 °C |

| PdCl₂{PR₂(Ph-R')}₂ | None | Varies |

In di- or polyhalogenated pyridines, regioselectivity—the control of which halogen is substituted—is a key consideration. In a related compound, 3,4,5-tribromo-2,6-dimethylpyridine, studies have shown that the substitution order can be influenced by the electronic and steric nature of both the pyridine (B92270) substrate and the incoming arylboronic acid. nih.govnih.govresearchgate.net This suggests that for this compound, selective mono-arylation at either the 2- or 5-position could be achievable under specific conditions.

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is another important aspect, particularly when coupling with ortho-substituted arylboronic acids. nih.govnih.gov The steric hindrance between the methyl groups on the pyridine ring and the ortho-substituent on the aryl group can lead to the formation of stable, separable atropisomers. nih.govnih.govresearchgate.net The selectivity for a particular atropisomer can sometimes be influenced by factors such as metal-oxygen chelation effects in the transition state, as observed with ortho-methoxyphenylboronic acid. nih.govnih.gov

The Negishi coupling is another palladium- or nickel-catalyzed cross-coupling reaction that forms C-C bonds, in this case between an organozinc compound and an organic halide. organic-chemistry.org A significant advantage of organozinc reagents is their high functional group tolerance. nih.govunits.it This allows for the coupling of substrates bearing sensitive functional groups like esters, nitriles, and ketones without the need for protecting groups. nih.gov

The application of Negishi coupling to this compound would involve the preparation of an organozinc reagent, which can be achieved through direct insertion of zinc metal into an organic halide or via transmetalation. units.it This reagent can then be coupled with the dibromopyridine. The reaction demonstrates broad scope for both C(sp³)–C(sp²) and C(sp²)–C(sp²) bond formations. nih.gov

Table 2: Comparison of Suzuki-Miyaura and Negishi Coupling

| Feature | Suzuki-Miyaura Coupling | Negishi Coupling |

| Organometallic Reagent | Organoboron | Organozinc |

| Key Advantage | Low toxicity of byproducts | High functional group tolerance |

| Common Catalysts | Palladium complexes | Palladium or Nickel complexes |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgmychemblog.com This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being the most effective. mychemblog.com The development of various generations of catalyst systems has expanded the scope of the reaction to include a vast array of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org For this compound, this reaction would enable the introduction of primary or secondary amines at the 2- and/or 5-positions.

Copper-mediated coupling reactions, such as the Ullmann condensation, represent an older but still relevant class of reactions for forming C-C, C-N, and C-O bonds. While often requiring harsher conditions (higher temperatures) than their palladium-catalyzed counterparts, they can be effective for certain substrates. In some modern protocols, copper is used as a co-catalyst or mediator in palladium-catalyzed reactions to enhance reactivity or selectivity. nih.govrsc.org For instance, Pd-catalyzed/Cu-mediated cross-coupling has been used for the synthesis of 2-aryl-dihydropyrimidines, demonstrating compatibility with diverse substrates. nih.gov Such a system could potentially be applied to this compound to facilitate coupling with various nucleophiles.

Suzuki-Miyaura Cross-Coupling: Scope and Limitations with Arylboronic Acids

Nucleophilic Aromatic Substitution Reactions of Bromine Atoms

The pyridine ring's inherent electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAr), a common pathway for functionalizing halogenated pyridines. nih.gov The bromine atoms at the C2 and C5 positions of this compound serve as effective leaving groups in these reactions, enabling their replacement by a variety of nucleophiles. This reactivity allows for the direct introduction of heteroatom-based functional groups.

Common nucleophiles employed in SNAr reactions with brominated pyridines include amines, alkoxides, and thiolates. mdpi.com For instance, treatment with alkoxides (e.g., sodium methoxide) would yield the corresponding methoxy-substituted dimethylpyridine, while reaction with amines (e.g., piperidine) would result in the formation of an amino-substituted derivative. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a temporary loss of aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial for the reaction to proceed. While specific studies on this compound are not extensively detailed in the literature, the principles are well-established for closely related compounds like 2,5-dibromo-3-methylpyridine (B189406).

| Nucleophile Class | Specific Reagent Example | Potential Product | Bond Formed |

|---|---|---|---|

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | 2-Bromo-5-methoxy-3,6-dimethylpyridine | C-O |

| Amines | Pyrrolidine | 2-Bromo-3,6-dimethyl-5-(pyrrolidin-1-yl)pyridine | C-N |

| Thiolates | Sodium thiophenoxide (NaSPh) | 2-Bromo-3,6-dimethyl-5-(phenylthio)pyridine | C-S |

Lithiation and Electrophilic Quenching for Regioselective Functionalization

A powerful strategy for the regioselective functionalization of halogenated pyridines involves a halogen-metal exchange reaction, typically using an organolithium reagent such as n-butyllithium. semanticscholar.orgnih.govtcnj.edu This process allows for the selective replacement of a bromine atom with a lithium atom, generating a highly reactive lithiated pyridine intermediate. This intermediate then serves as a potent nucleophile, capable of reacting with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

In the case of 2,5-dibromopyridine, selective monolithiation has been demonstrated, indicating that one bromine can be exchanged preferentially. scite.ai This selectivity is often temperature-dependent and influenced by the position of the bromine atom. The bromine at the 2-position is generally more susceptible to exchange than the one at the 5-position due to the inductive effect of the ring nitrogen. Once the organolithium intermediate is formed, it can be "quenched" by adding an electrophile. This two-step sequence provides a versatile method for introducing functionality that is not accessible through direct substitution. researchgate.netnih.govnih.gov For example, quenching with carbon dioxide (CO₂) followed by an acidic workup yields a carboxylic acid, while reaction with an aldehyde like benzaldehyde (B42025) produces a secondary alcohol.

| Step 1 Reagent | Intermediate | Step 2 Electrophile (Quencher) | Final Product Functional Group |

|---|---|---|---|

| n-Butyllithium | 2-Bromo-5-lithio-3,6-dimethylpyridine | Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| n-Butyllithium | 2-Bromo-5-lithio-3,6-dimethylpyridine | Benzaldehyde (PhCHO) | Secondary alcohol (-CH(OH)Ph) |

| n-Butyllithium | 2-Bromo-5-lithio-3,6-dimethylpyridine | Dimethylformamide (DMF) | Aldehyde (-CHO) |

| n-Butyllithium | 2-Bromo-5-lithio-3,6-dimethylpyridine | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |

Reactions Involving the Methyl Groups: Benzylic Functionalization

The methyl groups at the C3 and C6 positions are also sites for chemical modification. These "benzylic" positions are activated by the adjacent pyridine ring and can undergo reactions such as deprotonation or radical halogenation.

One common pathway is lateral lithiation, where a strong base, such as n-butyllithium, deprotonates one of the methyl groups to form a resonance-stabilized carbanion. wikipedia.orgchemicalforums.com This nucleophilic species can then react with various electrophiles, similar to the lithiated pyridine ring discussed previously. For example, adding an alkyl halide like methyl iodide would result in the formation of an ethyl group at that position. This method provides a route to extend the carbon chain at the methyl positions. wikipedia.org

Another important transformation is free-radical bromination at the benzylic position. Reagents such as N-Bromosuccinimide (NBS), typically in the presence of a radical initiator, can selectively replace a hydrogen atom on a methyl group with a bromine atom. This yields a bromomethylpyridine derivative, which is a versatile intermediate for further nucleophilic substitution reactions. The resulting benzylic bromide is highly reactive and can be displaced by nucleophiles like cyanide, hydroxide, or amines to introduce a variety of functional groups.

| Reaction Type | Reagent | Intermediate/Product | Subsequent Transformation Example |

|---|---|---|---|

| Lateral Lithiation | n-Butyllithium, then Methyl iodide | Introduction of an ethyl group | Formation of 2,5-Dibromo-3-ethyl-6-methylpyridine |

| Radical Bromination | N-Bromosuccinimide (NBS) | Formation of a bromomethyl group | Reaction with sodium cyanide to yield a cyanomethyl group |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Oxidation to a carboxylic acid group | Formation of 2,5-Dibromo-6-methylpyridine-3-carboxylic acid |

Computational Chemistry and Theoretical Investigations of 2,5 Dibromo 3,6 Dimethylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic properties of molecules. mdpi.comresearchgate.net This method is particularly useful for analyzing the structure and reactivity of halogenated pyridine (B92270) derivatives. By calculating the electron density, DFT can provide a wealth of information about the molecule's behavior. mdpi.com

The first step in a computational study is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. This process finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized geometry is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data to validate the computational model.

Table 1: Hypothetical Optimized Geometrical Parameters for 2,5-Dibromo-3,6-dimethylpyridine (Note: These values are illustrative examples of data obtained from DFT calculations and are not from a published study on this specific molecule.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-Br | 1.89 |

| C5-Br | 1.88 | |

| C3-C(CH3) | 1.51 | |

| C6-C(CH3) | 1.51 | |

| N1-C2 | 1.34 | |

| N1-C6 | 1.35 | |

| **Bond Angles (°) ** | N1-C2-C3 | 122.5 |

| C2-C3-C4 | 118.0 | |

| Br-C5-C4 | 119.5 | |

| C5-C6-N1 | 121.0 | |

| Dihedral Angles (°) | Br-C2-C3-C(CH3) | 180.0 |

| C4-C5-Br-C(CH3) | 0.0 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich dimethyl-substituted pyridine ring. In contrast, the LUMO would likely be centered on the pyridine ring with significant contributions from the electronegative bromine atoms, indicating these are potential sites for nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are hypothetical and serve to demonstrate the output of FMO analysis.)

| Orbital | Energy (eV) |

| HOMO | -6.95 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.75 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. mdpi.com MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions. researchgate.netmdpi.com

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atom due to its lone pair of electrons, making it a site for electrophilic attack or hydrogen bonding. Regions of positive potential (colored blue) would be found near the hydrogen atoms of the methyl groups and, to a lesser extent, the bromine atoms, indicating these are potential sites for nucleophilic interaction. mdpi.com

DFT can be used to calculate global and local reactivity descriptors that quantify a molecule's reactivity. Indices such as chemical potential, hardness, softness, and the electrophilicity index are derived from FMO energies. Local reactivity is often analyzed using Fukui functions, which identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attack.

These reactivity indices are instrumental in predicting reaction pathways. chemrxiv.org For halogenated pyridines, which frequently undergo cross-coupling reactions, these calculations can predict the relative reactivity of the C2 and C5 bromine atoms. By modeling potential reaction intermediates and transition states, computational chemistry can help predict the most likely products and reaction mechanisms. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can model molecular vibrations, conformational changes, and intermolecular interactions in different environments (e.g., in solution or in the solid state).

For a relatively rigid molecule like this compound, conformational analysis via MD would likely focus on the rotation of the two methyl groups. More significantly, MD simulations can be used to investigate how multiple molecules of the compound interact with each other in the solid state. These simulations can reveal information about crystal packing forces, such as π-stacking interactions between the aromatic pyridine rings, which have been observed in similar dihalo-dimethylpyridine structures. nih.govsoton.ac.uk Such studies are crucial for understanding the material properties of the compound.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are essential for the detailed investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. nih.gov

The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For this compound, these methods could be applied to study reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Calculations would involve locating the transition state structure for each elementary step (e.g., oxidative addition, transmetalation, reductive elimination in a Suzuki coupling). mdpi.com The computed activation energies can explain reaction rates and selectivity, providing a molecular-level understanding that is often difficult to achieve through experimental means alone. mdpi.com

常见问题

Basic Research Questions

Q. What are common synthetic routes to prepare 2,5-dibromo-3,6-dimethylpyridine, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized via bromination of 3,6-dimethylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. For purification, column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol is employed. Key intermediates like 3,6-dimethylpyridine derivatives are confirmed via H NMR and FTIR spectroscopy to ensure regioselectivity at the 2- and 5-positions .

Q. How can researchers confirm the regiochemical structure of this compound?

- Methodological Answer : Regiochemistry is verified using H NMR to observe coupling patterns. For example, the absence of aromatic protons in the final product confirms bromination at the 2- and 5-positions. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional confirmation of molecular structure and substitution patterns .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol or methanol are preferred due to moderate solubility at elevated temperatures and low polarity, which facilitates crystal formation. Slow cooling (0.5–1°C/min) enhances crystal quality. Purity is assessed via melting point determination (89–90°C) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can Sonogashira coupling be optimized using this compound as a substrate?

- Methodological Answer : The dibromo derivative serves as a di-electrophile in cross-coupling reactions. A Pd(PPh)Cl/CuI catalytic system in tetrahydrofuran (THF) with triethylamine as a base enables sequential coupling at both bromine sites. Reaction progress is monitored via TLC, and stoichiometric control of alkynyl reagents (e.g., ethynylarenes) ensures selective mono- or di-substitution. Post-reaction purification requires sequential column chromatography to isolate intermediates and final products .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected C NMR shifts) are addressed by cross-validating with computational methods (DFT calculations for predicted spectra) and alternative techniques like NOESY for spatial proton-proton correlations. For brominated pyridines, X-ray diffraction remains the gold standard to resolve ambiguities in substitution patterns .

Q. How does steric hindrance from methyl groups at the 3- and 6-positions influence reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The methyl groups create steric bulk, reducing accessibility to the pyridine ring’s reactive sites. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) reveal that reactions proceed slower compared to non-methylated analogs. Solvent polarity (DMF vs. DMSO) and temperature (80–120°C) are optimized to overcome these barriers .

Q. What catalytic systems improve efficiency in Suzuki-Miyaura reactions with this compound?

- Methodological Answer : Pd(OAc) with SPhos ligand in a toluene/water biphasic system enhances coupling efficiency. Microwave-assisted synthesis (100–120°C, 30 min) reduces reaction times. Sequential coupling (first at the 2-position, then 5-position) is achieved by controlling boronic acid stoichiometry and reaction time, verified via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。